Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Overview
Description
Ethyl 3-bromo-6-cyano-2-methylphenylacetate is an organic compound with the molecular formula C12H12BrNO2 This compound is notable for its unique structure, which includes a bromine atom, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-6-cyano-2-methylphenylacetate typically involves the bromination of 2-methylphenylacetic acid followed by esterification and cyanation. One common method includes:
Bromination: The starting material, 2-methylphenylacetic acid, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position.
Esterification: The brominated intermediate is then esterified with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Cyanation: Finally, the ester is treated with a cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-cyano-2-methylphenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 3-amino-6-cyano-2-methylphenylacetate.
Hydrolysis: Formation of 3-bromo-6-cyano-2-methylphenylacetic acid.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-6-cyano-2-methylphenylacetate exerts its effects depends on its chemical structure and the specific reactions it undergoes. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 3-bromo-6-cyano-2-methylphenylacetate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-methylphenylacetate: Lacks the cyano group, which may result in different reactivity and applications.
Ethyl 3-cyano-2-methylphenylacetate: Lacks the bromine atom, affecting its nucleophilic substitution reactions.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
The presence of both bromine and cyano groups in this compound makes it unique, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-(3-bromo-6-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)11(13)5-4-9(10)7-14/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHWBURDVCBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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